

4-Chloro-1(2H)-isoquinolone IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

This technical guide provides a comprehensive overview of **4-Chloro-1(2H)-isoquinolone**, including its chemical identity, physicochemical properties, synthesis methodologies, and the biological context of the broader isoquinolone class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-chloro-1(2H)-isoquinolinone.^[1] It is also referred to as 4-chloroisooquinolin-1(2H)-one.^[2] This compound belongs to the isoquinolone class, a family of nitrogen-containing heterocyclic compounds recognized for their presence in bioactive natural products and their utility as pharmaceutical scaffolds.^{[3][4]}

Physicochemical and Pharmacokinetic Data

The key properties of **4-Chloro-1(2H)-isoquinolone** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference
IUPAC Name	4-chloro-1(2H)-isoquinolinone	[1]
CAS Number	56241-09-9	[1] [5] [6]
Molecular Formula	C ₉ H ₆ ClNO	[5] [6]
Molecular Weight	179.61 g/mol	[1]
Melting Point	235-237 °C	[1]
Boiling Point	394.2 °C at 760 mmHg	[1]
Physical Form	Solid	[1]
Purity	≥98%	[5]
InChI Key	MVWIXKFNHOXLBU-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	32.86 Å ²	[5]
LogP (octanol-water partition coeff.)	2.1815	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	1	[5]
Rotatable Bonds	0	[5]

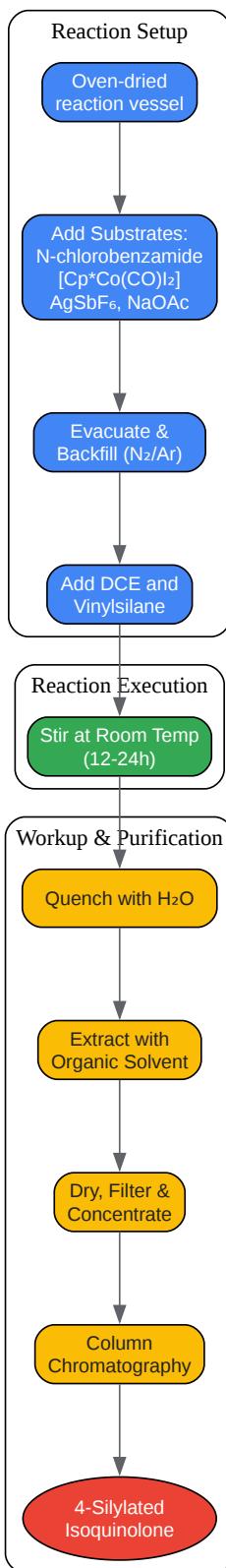
Experimental Protocols: Synthesis of the Isoquinolone Core

The synthesis of substituted isoquinolones is an active area of research. Modern methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. One such advanced protocol is the Cp^{*}Co(III)-catalyzed C-H annulation, which can be adapted for the synthesis of 4-substituted isoquinolones.

Protocol: Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones

This protocol describes a reverse regioselective [4+2] annulation of N-chlorobenzamides with vinylsilanes to produce 4-silylated isoquinolones, which are versatile intermediates.^{[3][7]} The reaction proceeds at ambient temperature under redox-neutral conditions, utilizing the N-Cl bond as an internal oxidant.^{[3][7]}

Materials:


- N-chlorobenzamide derivative (1.0 equiv)
- Vinylsilane (2.0 equiv)
- $[\text{Cp}^*\text{Co}(\text{CO})\text{I}_2]$ (5 mol %)
- AgSbF_6 (20 mol %)
- NaOAc (1.0 equiv)
- 1,2-Dichloroethane (DCE) as solvent

Procedure:

- To an oven-dried reaction vessel, add the N-chlorobenzamide substrate, $[\text{Cp}^*\text{Co}(\text{CO})\text{I}_2]$, AgSbF_6 , and NaOAc .
- Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
- Add 1,2-dichloroethane (DCE) via syringe, followed by the vinylsilane coupling partner.
- Stir the reaction mixture vigorously at room temperature for the time specified by reaction monitoring (typically 12-24 hours).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

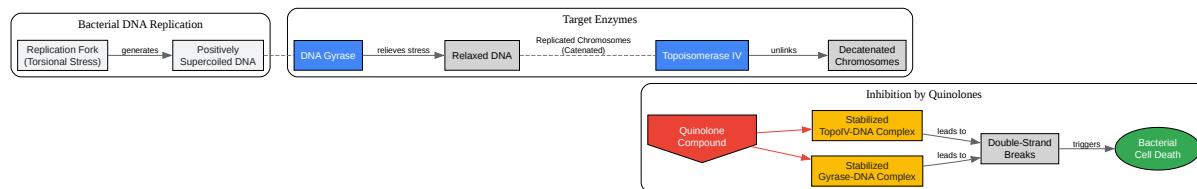
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the desired 4-silylated isoquinolone.

The silyl group at the C4 position can later be subjected to further transformations, such as protodesilylation or cross-coupling reactions, to install other functionalities, including a hydrogen or chloro group.^{[3][7]}

[Click to download full resolution via product page](#)

Workflow for Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones.

Biological Activity and Signaling Pathways


While specific signaling pathway data for **4-Chloro-1(2H)-isoquinolone** is not extensively documented, the broader classes of isoquinolones and quinolones are known for significant biological activities.^{[8][9][10]} They are recognized as privileged structures in medicinal chemistry.

General Mechanism of Action: Quinolone Class

Many quinolone derivatives exhibit potent antimicrobial effects by targeting bacterial DNA replication.^[11] The primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^[11]

- **DNA Gyrase:** This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Inhibition of DNA gyrase in Gram-negative bacteria is a primary mode of action.
- **Topoisomerase IV:** This enzyme is responsible for decatenating (unlinking) replicated circular chromosomes, allowing them to segregate into daughter cells. Its inhibition is the principal mechanism in many Gram-positive bacteria.

The binding of quinolones to the enzyme-DNA complex stabilizes it, leading to a halt in replication and the accumulation of double-strand DNA breaks, which ultimately triggers cell death.^[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-1(2H)-isoquinolone | 56241-09-9 [sigmaaldrich.com]
- 2. 4-Chloro-1(2H)-isoquinolinone | CAS 56241-09-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically active isoquinoline alkaloids with drug-like properties from the genus *Corydalis* - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Chloro-1(2H)-isoquinolone IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189350#4-chloro-1-2h-isoquinolone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com